1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

Catalog No.
S6725645
CAS No.
2548983-74-8
M.F
C18H21N3O2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]...

CAS Number

2548983-74-8

Product Name

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

IUPAC Name

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H21N3O2/c22-18-13-20(12-16-10-17(23-19-16)15-6-7-15)8-9-21(18)11-14-4-2-1-3-5-14/h1-5,10,15H,6-9,11-13H2

InChI Key

BUIUWTHDJQAQSR-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NO2)CN3CCN(C(=O)C3)CC4=CC=CC=C4

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(C(=O)C3)CC4=CC=CC=C4

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one is a complex organic compound characterized by the presence of a piperazine ring, a benzyl substituent, and an oxazole moiety. Its chemical structure can be represented by the IUPAC name, and it has the CAS number 2548983-74-8. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the unique combination of functional groups that may influence its pharmacological properties.

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering biological activity.
  • Reduction: Reduction reactions can change the oxidation state of the compound, affecting its reactivity and properties.
  • Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the piperazine or oxazole rings, allowing for structural modifications that may enhance activity or selectivity.

Preliminary studies suggest that 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one may exhibit various biological activities. Compounds with similar structural features have been associated with diverse pharmacological effects, including:

  • Antimicrobial properties: Some derivatives have shown activity against bacterial strains.
  • CNS activity: Compounds containing piperazine rings often display neuroactive properties, indicating potential use in treating neurological disorders.
  • Antitumor activity: Certain oxazole-containing compounds have been investigated for their ability to inhibit tumor growth .

The synthesis of 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Formation of the Piperazine Ring: The benzyl group is introduced via substitution reactions on the piperazine nitrogen.
  • Final Modifications: Additional steps may be required to achieve the desired purity and yield.

Industrial production methods would focus on optimizing these synthetic routes for scalability, cost-effectiveness, and environmental sustainability.

The unique structure of 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one suggests several potential applications:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound in drug discovery.
  • Chemical Research: It may be used as a building block in synthesizing more complex molecules for various research purposes.

Interaction studies are crucial for understanding how 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one interacts with biological targets. Research typically focuses on:

  • Binding Affinity: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.

These studies can provide insights into optimizing the compound for enhanced efficacy and reduced side effects .

Several compounds share structural similarities with 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-benzyl-3-(5-cyclopropyl-1,2-oxazol)pyrazolo[3,4-d]pyrimidinContains a pyrazolo-pyrimidine frameworkPotentially different biological activity due to pyrazole ring
(R)-3-Methylpiperazin-2-oneSimple piperazine derivativeLacks oxazole moiety; simpler structure
5-benzyl-N-[3S)-5-cyclopropyl]Contains benzyl and cyclopropane featuresDifferent functional groups may lead to varied activities

These comparisons highlight the uniqueness of 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one in terms of its specific combination of functional groups and potential biological activities. Each compound's distinct characteristics may lead to different pharmacological profiles and applications in medicinal chemistry .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

311.16337692 g/mol

Monoisotopic Mass

311.16337692 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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